4-(dimethylamino)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(dimethylamino)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as bis(4-methoxyphenyl)selenide and 4-(dimethylamino)pyridine (DMAP) to achieve regioselective synthesis .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent control of reaction parameters to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylamino)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound, enhancing its chemical diversity.
Scientific Research Applications
4-(dimethylamino)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, it may act as an inhibitor or activator of specific enzymes, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-(dimethylamino)pyridine (DMAP): A related compound used as a nucleophilic catalyst in organic synthesis.
4-(dimethylamino)-4’-methoxychalcone: Another compound with a similar structure, known for its role in promoting melanin synthesis.
Uniqueness
4-(dimethylamino)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Properties
IUPAC Name |
4-(dimethylamino)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-22(2)15-8-4-14(5-9-15)18(23)21-19-20-17(12-25-19)13-6-10-16(24-3)11-7-13/h4-12H,1-3H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPQLZYCHPTZAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.